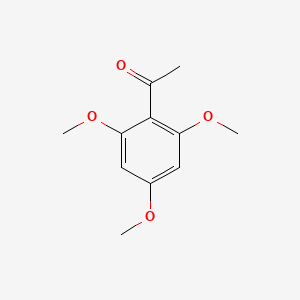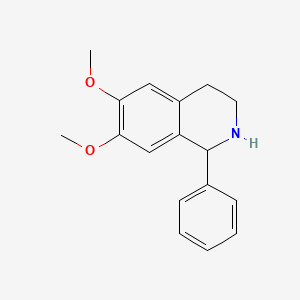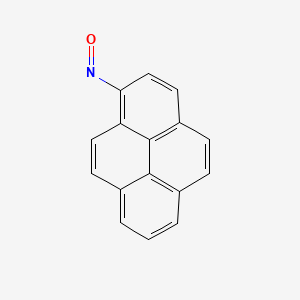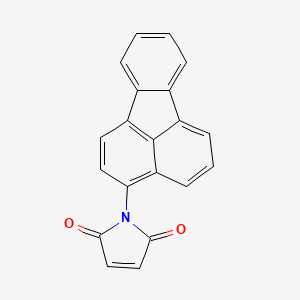
2',4',6'-Triméthoxyacétophénone
Vue d'ensemble
Description
2’,4’,6’-Trimethoxyacetophenone is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of three methoxy groups attached to the benzene ring at the 2, 4, and 6 positions, along with an acetophenone moiety. This compound appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as chloroform .
Applications De Recherche Scientifique
2’,4’,6’-Trimethoxyacetophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mécanisme D'action
Target of Action
This compound is a chemical intermediate and its biological targets may depend on the specific context of its use .
Mode of Action
As a chemical intermediate, its interactions with biological targets would be dependent on the specific reactions it is involved in .
Biochemical Pathways
As a chemical intermediate, it may be involved in various biochemical reactions depending on the context .
Pharmacokinetics
Information on its bioavailability is also currently unavailable .
Result of Action
It is known to be used in the production of 4,2’,4’,6’-tetramethoxy-chalcone
Action Environment
As a chemical compound, its stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
2’,4’,6’-Trimethoxyacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It is known to interact with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been used in the production of 4,2’,4’,6’-tetramethoxy-chalcone . The interactions of 2’,4’,6’-Trimethoxyacetophenone with biomolecules are primarily through its methoxy groups, which can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins.
Cellular Effects
The effects of 2’,4’,6’-Trimethoxyacetophenone on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 2’,4’,6’-Trimethoxyacetophenone can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, 2’,4’,6’-Trimethoxyacetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction . Furthermore, 2’,4’,6’-Trimethoxyacetophenone can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4’,6’-Trimethoxyacetophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’,4’,6’-Trimethoxyacetophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2’,4’,6’-Trimethoxyacetophenone in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2’,4’,6’-Trimethoxyacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating gene expression. At high doses, 2’,4’,6’-Trimethoxyacetophenone can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
2’,4’,6’-Trimethoxyacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized through oxidative or reductive pathways, leading to the formation of intermediate products that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux within cells, affecting the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 2’,4’,6’-Trimethoxyacetophenone is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of 2’,4’,6’-Trimethoxyacetophenone is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA or RNA, or in the mitochondria, where it can influence metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2’,4’,6’-Trimethoxyacetophenone can be synthesized through various methods. One common method involves the reaction of phloroacetophenone with dimethyl sulfate . The reaction typically proceeds under basic conditions, where the phloroacetophenone is methylated to introduce the methoxy groups at the desired positions.
Industrial Production Methods: In industrial settings, the synthesis of 2’,4’,6’-Trimethoxyacetophenone may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and solvent extraction to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,4’,6’-Trimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
2’,4’,6’-Trimethylacetophenone: Similar structure but with methyl groups instead of methoxy groups.
3’,4’,5’-Trimethoxyacetophenone: Methoxy groups at different positions on the benzene ring.
2’-Hydroxy-4’,6’-dimethoxyacetophenone: Presence of a hydroxyl group along with methoxy groups.
Uniqueness: 2’,4’,6’-Trimethoxyacetophenone is unique due to the specific positioning of its methoxy groups, which significantly influences its chemical reactivity and biological properties.
Propriétés
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZWHZSIXZXDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232214 | |
| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-58-6 | |
| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',6'-Trimethoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 2',4',6'-Trimethoxyacetophenone in Claisen-Schmidt condensations?
A: 2',4',6'-Trimethoxyacetophenone exhibits interesting reactivity in Claisen-Schmidt condensations, particularly with fluorine-substituted benzaldehydes. While it readily forms the expected chalcone derivatives with mono-fluorinated benzaldehydes in methanol, using di- or tri-fluorinated benzaldehydes leads to a competing nucleophilic aromatic substitution (SNAr) reaction. [] This substitution occurs specifically at the para position of the benzaldehyde, replacing a fluorine atom with a methoxy group. Interestingly, switching the solvent from methanol to THF completely suppresses the SNAr reaction, allowing for the selective formation of fluorine-substituted chalcones. [] This highlights the crucial role of solvent effects, alongside steric and electronic factors, in controlling the reaction pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-furanylmethylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1218444.png)
![[5-(2-Furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1218445.png)
![1-(tert-butylamino)-3-[(3-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B1218447.png)

![3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1218451.png)








![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)
